
4-Methylmorpholin-2-ol
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Overview
Description
4-Methylmorpholin-2-ol (CAS: Not explicitly provided in evidence) is a substituted morpholine derivative characterized by a hydroxyl group at the 2-position and a methyl group at the 4-position of the morpholine ring. Morpholine derivatives are widely studied for their versatility in pharmaceutical, agrochemical, and synthetic organic chemistry applications.
Preparation Methods
4-Methylmorpholin-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and formic acid. The process includes the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the solution. The product is then distilled to obtain pure this compound .
Chemical Reactions Analysis
4-Methylmorpholin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base catalyst in the synthesis of thiobenzamides via the Willgerodt-Kindler reaction . Additionally, it can be used as a reactant to synthesize quaternary ammonium complexes applicable as complexing agents in redox flow batteries . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Methylmorpholin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a catalyst in various organic reactions . In biology, it is utilized in the synthesis of biopolymers for cosmetic, pharmaceutical, and nutraceutical applications . In the medical field, it serves as a precursor to N-methylmorpholine N-oxide, which is used in the preparation of morpholinium cation-based ionic liquids . Industrially, it is employed as a crosslinker in the preparation of polyurethane foams, elastomers, and adhesives .
Mechanism of Action
The mechanism of action of 4-Methylmorpholin-2-ol involves its role as a catalyst in various chemical reactions. It facilitates the formation of urethane by acting as an amine catalyst, which significantly alters the reaction mechanism compared to the catalyst-free case . The compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the efficiency and selectivity of the reactions.
Comparison with Similar Compounds
Key Observations :
- 5-Methylmorpholin-2-one synthesis employs glyoxal under reflux, achieving high yield (87%) . This contrasts with chromenone derivatives (e.g., 3-Methyl-2-morpholin-4-yl-chromen-4-one), which require Lewis acids like TiCl₄ .
- Purification often involves silica gel chromatography, but solvent gradients vary (e.g., petroleum ether/ethyl acetate in vs. EtOAc/hexanes in ).
Structural and Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- Morpholine derivatives with bulky substituents (e.g., phenothiazine in ) exhibit higher melting points (71–76°C) compared to simpler phenolic analogs like creosol.
- Substituent position (e.g., methyl at 4-position in morpholine vs. 2-position in quinoline ) influences polarity and solubility.
Analytical and Spectroscopic Data
- GC-MS Applications: highlights GC-MS for characterizing morpholine-containing cyclohexanol derivatives (e.g., 4-isopropenyl-1-methyl-2-(4-oxy-morpholin-4-yl)-cyclohexanol) . This suggests similar methods could analyze 4-Methylmorpholin-2-ol’s stability and purity.
- X-ray Crystallography: demonstrates single-crystal X-ray analysis for sulfonyl-propanol derivatives, a technique applicable to confirm the stereochemistry of this compound .
Limitations :
- Direct experimental data on this compound (e.g., melting point, synthetic yield) is absent in the provided evidence.
- Biological activity and industrial applications remain speculative without targeted studies.
Properties
Molecular Formula |
C5H11NO2 |
---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI Key |
MTGVGNZITVPYNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)O |
Origin of Product |
United States |
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